5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde

Description

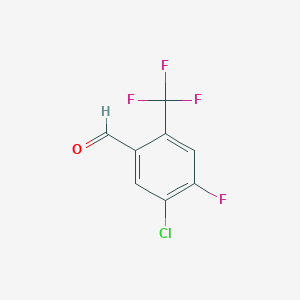

5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with chlorine (Cl) at position 5, fluorine (F) at position 4, and a trifluoromethyl (-CF₃) group at position 2. This compound’s unique electronic and steric profile arises from the combination of electron-withdrawing substituents (Cl, F, -CF₃) and the aldehyde functional group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₈H₃ClF₄O, with a molecular weight of 242.56 g/mol (based on analogous compounds in and ). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde group enables participation in condensation reactions, such as the formation of Schiff bases or heterocycles .

Properties

IUPAC Name |

5-chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGBURWCMJJQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235379 | |

| Record name | 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134099-23-3 | |

| Record name | 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134099-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with trifluoromethylating agents. One common method is the reaction of 2-chloro-4-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid.

Reduction: 5-Chloro-4-fluoro-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the development of fluorescent probes and labeling agents for biological studies.

Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes and receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The molecular targets and pathways involved vary depending on the specific derivative or application .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde is compared to structurally related benzaldehyde derivatives below.

Table 1: Structural and Physical Properties of Comparable Compounds

Key Comparative Analysis

Electronic Effects :

- The trifluoromethyl group at position 2 in the target compound strongly withdraws electron density, activating the aldehyde for nucleophilic attack. This effect is absent in 5-Chloro-2,4-difluorobenzaldehyde, which relies solely on Cl and F for electron withdrawal .

- 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS 708-64-5) lacks the 5-Cl substituent, reducing its steric hindrance and altering regioselectivity in cross-coupling reactions .

Reactivity in Synthesis: The aldehyde group in this compound participates in Knoevenagel condensations, unlike 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid (), which is tailored for Suzuki-Miyaura couplings due to its boronic acid functionality.

Applications :

- The target compound’s trifluoromethyl group enhances its utility in drug discovery, particularly in kinase inhibitors or antiviral agents, whereas 5-Chloro-2,4-difluorobenzaldehyde (CAS 695187-29-2) is more commonly used in pesticide synthesis .

Biological Activity

5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a trifluoromethyl group, which is known to enhance biological activity through improved binding affinity and stability. The presence of both chloro and fluoro groups contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for DNA synthesis and cell division, which may lead to its anticancer properties.

- Receptor Binding : It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

- Cellular Function Disruption : By interfering with cellular functions, the compound can induce cell death or inhibit growth.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound was particularly effective against MCF-7 breast cancer cells, with an IC50 value indicating substantial cytotoxicity at low concentrations (approximately 8.47 µM) .

Antimicrobial Properties

This compound also exhibits antimicrobial activity. Research has shown that it can inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, certain derivatives displayed MIC values as low as 12.5 µg/ml against Salmonella typhi .

Case Studies

Q & A

Q. Key Variables :

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–60°C (halogenation steps) | Higher temps risk side reactions |

| Catalyst | FeCl₃ (chlorination), CuI (CF₃) | Catalyst purity ≥99% avoids impurities |

| Solvent | DMF or THF for polar intermediates | DMF stabilizes reactive intermediates |

Advanced Consideration : For industrial scalability, continuous flow reactors improve mixing and heat transfer, reducing decomposition of air-sensitive intermediates (e.g., aldehydes) .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

Basic Research Question

Common challenges include:

- Overlapping peaks in ¹H NMR : Use 2D NMR (COSY, HSQC) to distinguish aromatic protons influenced by electron-withdrawing groups (Cl, CF₃) .

- Ambiguous IR carbonyl stretches : Compare with DFT-calculated vibrational modes for benzaldehyde derivatives. The aldehyde C=O stretch typically appears at ~1700 cm⁻¹ but shifts ±20 cm⁻¹ due to substituent effects .

Q. Methodological Workflow :

Acquire high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₃ClF₄O).

Use X-ray crystallography to resolve regiochemical uncertainties (e.g., Cl vs. F positioning) .

How do electronic effects of substituents (Cl, F, CF₃) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Advanced Research Question

The trifluoromethyl group is strongly electron-withdrawing (-I effect), activating the benzene ring toward NAS at specific positions:

Q. Experimental Design :

- Use Hammett substituent constants (σₚ for CF₃ = 0.54) to predict reaction sites.

- Conduct competition experiments with deuterated analogs to track substitution patterns via GC-MS .

What strategies mitigate decomposition of this compound during storage or reactions?

Advanced Research Question

The aldehyde group is prone to oxidation and hydration. Stabilization methods include:

- Storage : Under inert gas (Ar/N₂) at -20°C with molecular sieves to absorb moisture .

- In-situ generation : Prepare the aldehyde via oxidation of a stable alcohol precursor (e.g., using MnO₂) immediately before use .

- Derivatization : Convert to a Schiff base (e.g., with aniline) to protect the aldehyde during synthetic steps .

How can computational modeling (e.g., DFT, MD) predict the compound’s bioactivity in drug discovery?

Advanced Research Question

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The CF₃ group enhances hydrophobic binding, while Cl/F improve membrane permeability .

- QSAR models : Correlate substituent electronic parameters (Hammett σ, π charges) with IC₅₀ values from enzyme inhibition assays .

Q. Validation :

- Synthesize analogs with varying substituents (e.g., replacing Cl with Br) and compare predicted vs. experimental bioactivity .

What analytical techniques differentiate positional isomers (e.g., 4-Cl vs. 5-Cl) in synthetic mixtures?

Basic Research Question

- GC-MS with isotopic labeling : Use ¹³C-labeled intermediates to trace Cl/F positioning .

- NOESY NMR : Detect spatial proximity between substituents (e.g., Cl and CF₃ in para vs. meta positions) .

How does the compound’s electronic structure impact its use in materials science (e.g., OLEDs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.